molecular formula C8H7F2NO2 B1530578 Methyl 4-amino-2,5-difluorobenzoate CAS No. 952285-52-8

Methyl 4-amino-2,5-difluorobenzoate

Cat. No. B1530578
M. Wt: 187.14 g/mol
InChI Key: WFHMJOPCOWABHH-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2,5-difluorobenzoate” is a chemical compound with the CAS Number: 952285-52-8 . It has a molecular weight of 187.15 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is "methyl 4-amino-2,5-difluorobenzoate" . The InChI code is “1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3” and the InChI key is "WFHMJOPCOWABHH-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2,5-difluorobenzoate” has a boiling point of 306.1±42.0°C at 760 mmHg . The flash point is 138.9°C . The melting point is between 123-127°C .

Scientific Research Applications

Antitumor Applications

  • Development of Antitumor Agents : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to Methyl 4-amino-2,5-difluorobenzoate, have shown potent antitumor properties both in vitro and in vivo. These compounds, through modifications such as isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, have improved pharmacokinetic properties. Specifically, lysyl amide prodrug versions demonstrated significant growth inhibition of breast and ovarian cancer cell lines and xenograft tumors, with manageable side effects, indicating potential for clinical evaluation (Bradshaw et al., 2002).

  • Mechanisms of Antitumor Activity : Research on fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, closely related in structure and reactivity to Methyl 4-amino-2,5-difluorobenzoate, has revealed that these compounds induce DNA adducts in sensitive tumor cells, a key mechanism underlying their selective cytotoxicity against certain cancer cells. This activity is mediated by cytochrome P450 1A1, with glutathione reducing the covalent binding of these compounds to the enzyme, suggesting a role for reactive electrophilic species in their antitumor effect (Leong et al., 2003).

Material Science Applications

  • Polymer Science : Studies on the synthesis and characterization of novel aromatic polyimides have utilized compounds with functionalities similar to Methyl 4-amino-2,5-difluorobenzoate. These studies have led to the development of materials with improved solubility in organic solvents and thermal stability, indicating potential applications in high-performance materials and electronics (Butt et al., 2005).

Analytical Chemistry Applications

  • HPLC Method Development : High-performance liquid chromatography methods have been developed for the determination of related compounds in pharmaceutical forms, showcasing the importance of such methodologies in quality control and stability testing of pharmaceuticals (Al-Kurdi et al., 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 4-amino-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHMJOPCOWABHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736721
Record name Methyl 4-amino-2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2,5-difluorobenzoate

CAS RN

952285-52-8
Record name Methyl 4-amino-2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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